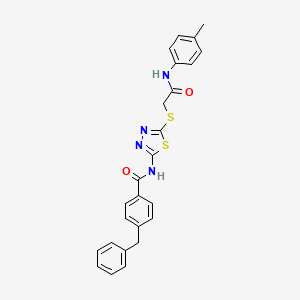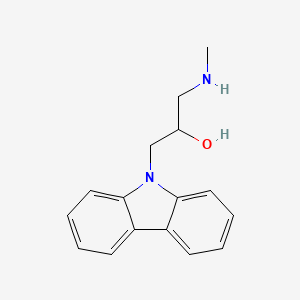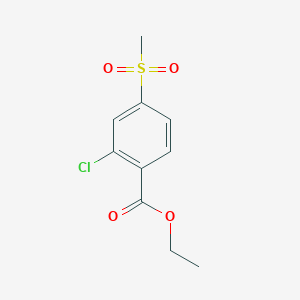![molecular formula C26H30N2O4 B2573466 2-(3-(Diethylamino)propyl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 893351-77-4](/img/structure/B2573466.png)
2-(3-(Diethylamino)propyl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(Diethylamino)propyl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C26H30N2O4 and its molecular weight is 434.536. The purity is usually 95%.
BenchChem offers high-quality 2-(3-(Diethylamino)propyl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(Diethylamino)propyl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemosensors for Transition Metal Ions
Compounds similar to the one mentioned are studied for their potential as chemosensors for transition metal ions. These compounds exhibit selective coordination to metal ions such as Cu2+ in various solvents, with changes in color indicating the presence of these ions. This property makes them useful for detecting and quantifying metal ions in environmental samples or biological systems (Gosavi-Mirkute et al., 2017).
Electron Transport Layer for Polymer Solar Cells
Derivatives of the compound are synthesized for use as electron transport layers (ETLs) in inverted polymer solar cells (PSCs). Their electron-deficient nature and planar structure enhance conductivity and electron mobility, improving the power conversion efficiency of PSCs by facilitating electron extraction and reducing exciton recombination at the active layer/cathode interface (Hu et al., 2015).
Organic Semiconductors
Related compounds are also explored for their potential application as organic semiconductors. Their optical properties, such as absorption and fluorescence quantum yields, are studied in detail, suggesting applications in electronic devices or as components in organic light-emitting diodes (OLEDs) (Briseño-Ortega et al., 2018).
Photoluminescent Conjugated Polymers
Some derivatives are synthesized as part of a series of π-conjugated polymers containing specific units in the main chain. These polymers exhibit strong photoluminescence and are processed into thin films for potential use in electronic applications due to their good solubility, processability, and enhanced photochemical stability (Beyerlein & Tieke, 2000).
Fungicidal Activity
In agricultural research, related compounds have been synthesized and evaluated for their fungicidal activity against various plant pathogens. These studies help in the development of new agrochemicals to protect crops from fungal diseases (Guihua et al., 2014).
Propiedades
IUPAC Name |
2-[3-(diethylamino)propyl]-1-(3-methoxyphenyl)-7-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O4/c1-5-27(6-2)13-8-14-28-23(18-9-7-10-19(16-18)31-4)22-24(29)20-15-17(3)11-12-21(20)32-25(22)26(28)30/h7,9-12,15-16,23H,5-6,8,13-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJDQLWAGUHJZLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)C)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(Diethylamino)propyl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}cyclopentan-1-ol](/img/structure/B2573384.png)



![7-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2573391.png)




![(Z)-2-(benzo[d]thiazol-2-yl)-3-hydroxy-3-(3,4,5-trimethoxyphenyl)acrylonitrile](/img/structure/B2573401.png)
![(2,6-Difluorophenyl)(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2573402.png)
![N-[(3-Methoxypyridin-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2573403.png)
![Ethyl 2-[2-(2-hydroxyethyl)phenyl]acetate](/img/structure/B2573404.png)
![4-[3-(4-Methylphenyl)propanoyl]thiomorpholine-3-carbonitrile](/img/structure/B2573406.png)